molecular formula C23H20ClN5O2S B14976163 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B14976163
M. Wt: 466.0 g/mol
InChI Key: QZYBQXPIRSZTQB-UHFFFAOYSA-N
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Description

The compound 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide features a pteridin core substituted with a 4-chlorobenzyl group at position 3, a sulfanyl linker at position 2, and an acetamide side chain terminating in a 3,4-dimethylphenyl group. This structure combines electron-withdrawing (chlorophenyl) and lipophilic (dimethylphenyl) moieties, which may influence its physicochemical properties and bioactivity.

Properties

Molecular Formula

C23H20ClN5O2S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H20ClN5O2S/c1-14-3-8-18(11-15(14)2)27-19(30)13-32-23-28-21-20(25-9-10-26-21)22(31)29(23)12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,27,30)

InChI Key

QZYBQXPIRSZTQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common route includes the reaction of 4-chlorobenzylamine with a pteridine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with 3,4-dimethylphenylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pteridin vs. Quinazolin/Thienopyrimidin: The pteridin core (two fused pyrimidine rings) in the target compound contrasts with quinazolin () and thienopyrimidin () cores in analogs.

Substituent Analysis

  • Acetamide Side Chain :

    • The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-sulfamoylphenyl group in 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (). This substitution likely improves membrane permeability but may reduce hydrogen-bonding capacity .
    • Analogous compounds with 4-methylphenyl () or 2,4,6-trimethylphenyl () groups exhibit varying steric hindrance, which could affect binding to hydrophobic protein pockets .
  • Chlorophenyl vs.

Physical Properties

Property Target Compound Quinazolin Analog () Thienopyrimidin Analog ()
Molecular Weight ~464–480 g/mol* 443.89 g/mol 464.0 g/mol
Melting Point Estimated 270–290°C 288°C (decomp.) Not reported
Key Functional Groups Pteridin, Cl, S, Me Quinazolin, Cl, S, SO₂NH₂ Thienopyrimidin, Cl, S, Me
Solubility Low (lipophilic) Moderate (polar SO₂NH₂) Low (hydrophobic Me groups)

*Estimated based on analogs in and .

Binding Affinity and Docking Studies

  • Hydrophobic Enclosure :
    The 3,4-dimethylphenyl group may enhance binding in hydrophobic protein pockets, as predicted by the Glide XP scoring function (). Comparatively, sulfamoylphenyl analogs () might favor polar interactions .

Crystal Structure and Stability

  • Hydrogen Bonding :
    Unlike the N–H⋯O hydrogen-bonded dimers in dichlorophenyl acetamides (), the target compound’s methyl groups may limit intermolecular H-bonding, reducing crystal stability but improving bioavailability .

Key Research Findings

SAR Trends :

  • Chlorophenyl and methyl groups enhance lipophilicity, critical for blood-brain barrier penetration.
  • Sulfanyl linkers improve metabolic stability compared to oxygen-based linkers .

NMR Profiling :

  • Chemical shifts in the pteridin region (δ 7.2–8.0 ppm) differ from quinazolin analogs (), aiding structural confirmation .

Thermal Stability :

  • High melting points (~270–290°C) suggest robust thermal stability, comparable to sulfamoylphenyl analogs () .

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